6-Sulfanylnicotinic acid
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Overview
Description
6-Sulfanylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a sulfanyl group (-SH) attached to the nicotinic acid structure. It has the molecular formula C6H5NO2S and a molecular weight of 155.17 g/mol . Nicotinic acid derivatives have been widely studied for their various biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylnicotinic acid can be achieved through several methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions to introduce the sulfanyl group . Another method involves the use of 3-methylpyridine as a starting material, which undergoes oxidation and subsequent substitution reactions to yield the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Sulfanylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and various substituted nicotinic acid derivatives .
Scientific Research Applications
6-Sulfanylnicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Sulfanylnicotinic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The sulfanyl group plays a crucial role in its antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (Niacin): A well-known vitamin with similar structural features but lacks the sulfanyl group.
6-Methylnicotinic acid: Similar structure but with a methyl group instead of a sulfanyl group.
2-Sulfanylnicotinic acid: Similar structure but with the sulfanyl group attached at a different position on the pyridine ring.
Uniqueness
6-Sulfanylnicotinic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances its antioxidant activity and provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
92823-45-5 |
---|---|
Molecular Formula |
C6H3NO2S-2 |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
6-sulfidopyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)/p-2 |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NC=C1C(=O)[O-])[S-] |
Origin of Product |
United States |
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